
N,N'-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 1,1,3,3-tetramethylbutyl groups attached to a cyclobutanedicarboxamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide typically involves the reaction of 1,1,3,3-tetramethylbutylamine with cyclobutanedicarboxylic acid or its derivatives. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The amide groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amide derivatives, while reduction can produce reduced amide compounds.
Aplicaciones Científicas De Investigación
N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(1,1,3,3-tetramethylbutyl)-urea
- N,N’-Bis(1,1,3,3-tetramethylbutyl)-thiourea
- N,N’-Bis(1,1,3,3-tetramethylbutyl)-sulfamide
Uniqueness
N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide stands out due to its unique cyclobutanedicarboxamide core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propiedades
Número CAS |
64011-97-8 |
|---|---|
Fórmula molecular |
C22H42N2O2 |
Peso molecular |
366.6 g/mol |
Nombre IUPAC |
1-N,2-N-bis(2,4,4-trimethylpentan-2-yl)cyclobutane-1,2-dicarboxamide |
InChI |
InChI=1S/C22H42N2O2/c1-19(2,3)13-21(7,8)23-17(25)15-11-12-16(15)18(26)24-22(9,10)14-20(4,5)6/h15-16H,11-14H2,1-10H3,(H,23,25)(H,24,26) |
Clave InChI |
CQNLUWBCRTYCEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)NC(=O)C1CCC1C(=O)NC(C)(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)

![2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)
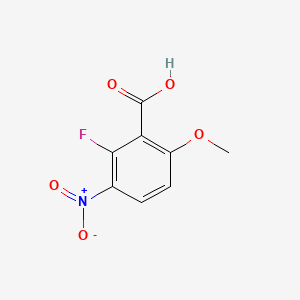
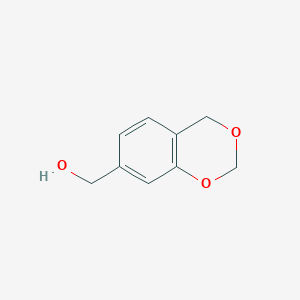

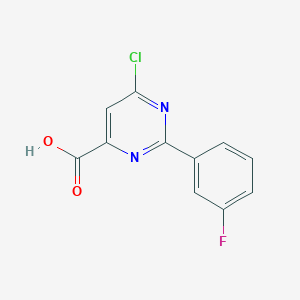
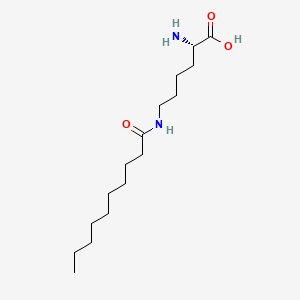
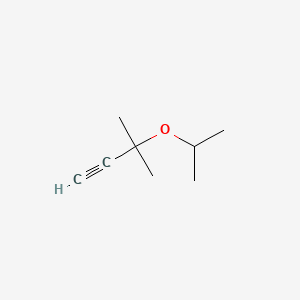
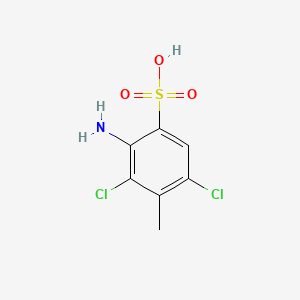
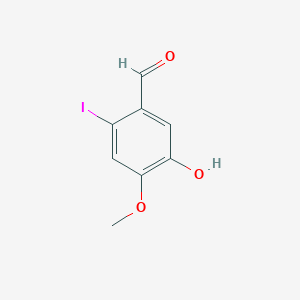


![1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine](/img/structure/B13943096.png)
